(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid
Overview
Description
(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often found in fruits and flowers. This particular compound is characterized by its unique structure, which includes an ethoxycarbonyl group attached to a methylpentanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst. This process is known as Fischer esterification. The reaction conditions usually include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used; for example, using an amine can yield an amide.
Scientific Research Applications
(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism by which (2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid exerts its effects depends on the specific reaction it undergoes. For example, in ester hydrolysis, the compound reacts with water in the presence of an acid or base to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different functional groups.
Methyl butyrate: An ester with a similar backbone but different alkyl groups.
Isopropyl butyrate: Similar in structure but with different substituents.
Uniqueness
(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid is unique due to its specific configuration and the presence of both an ethoxycarbonyl group and a methylpentanoic acid backbone. This combination of functional groups and stereochemistry gives it distinct chemical properties and reactivity compared to other esters.
Biological Activity
(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid is a chiral compound with the molecular formula C₉H₁₈O₄. It features a pentanoic acid backbone, an ethoxycarbonyl group at the 2-position, and a methyl group at the 4-position. This structure lends itself to various biological activities and potential applications in medicinal chemistry and organic synthesis.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Computational models suggest that this compound may exhibit anti-inflammatory and analgesic properties through its binding affinities to specific proteins and enzymes involved in metabolic pathways. The compound’s mechanism of action may involve:
- Enzyme interactions : The compound may act as a substrate or inhibitor for specific enzymes, affecting metabolic processes.
- Structural analogs : Similar compounds have demonstrated significant biological effects, indicating that this compound might share these properties.
Case Studies and Research Findings
- Binding Affinity Studies : Interaction studies using molecular docking simulations have shown that this compound can bind effectively to various biological targets. These studies are crucial for understanding the compound's potential therapeutic effects.
- Therapeutic Potential : Research indicates that compounds with similar structural features have been linked to therapeutic effects in conditions such as inflammation and pain management. The ethoxycarbonyl group may enhance the pharmacological profile compared to its analogs.
- Ester Hydrolysis Studies : The compound has been utilized in studies involving ester hydrolysis, which is essential for understanding its reactivity and potential applications in enzyme activity research.
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-Methylbutanoic acid | Similar pentanoic structure | Lacks ethoxycarbonyl group; primarily involved in metabolism |
Ethyl 4-methylpentanoate | Ester derivative | Exhibits different reactivity due to ester functionality |
2-Methylbutyric acid | Chiral center at a different position | Used in flavoring and fragrance applications |
The presence of the ethoxycarbonyl group in this compound provides unique properties that may enhance its pharmacological profile compared to its analogs.
Applications in Research
This compound has several applications across various fields:
- Chemistry : It serves as an intermediate in synthesizing more complex organic molecules.
- Biology : The compound is used in studies involving enzyme activity and reaction mechanisms.
- Medicine : It may function as a precursor for synthesizing pharmaceutical compounds, particularly those targeting inflammatory pathways.
Properties
IUPAC Name |
(2R)-2-(2-ethoxy-2-oxoethyl)-4-methylpentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-4-14-9(11)6-8(10(12)13)5-7(2)3/h7-8H,4-6H2,1-3H3,(H,12,13)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGGEUYOIOWHJU-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](CC(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455399 | |
Record name | (2R)-2-[(ETHOXYCARBONYL)METHYL]-4-METHYLPENTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181289-10-1 | |
Record name | (2R)-2-[(ETHOXYCARBONYL)METHYL]-4-METHYLPENTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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